molecular formula C16H19N B8636424 2,2'-Diethyldiphenylamine CAS No. 64653-59-4

2,2'-Diethyldiphenylamine

Cat. No.: B8636424
CAS No.: 64653-59-4
M. Wt: 225.33 g/mol
InChI Key: RZFNPHWOOGJMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Diethyldiphenylamine is a useful research compound. Its molecular formula is C16H19N and its molecular weight is 225.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant in Polymers

2,2'-Diethyldiphenylamine is widely used as an antioxidant in rubber and plastic formulations. It helps prevent oxidative degradation during processing and service life, thereby enhancing the durability of materials.

Application AreaFunction
Rubber IndustryActs as an antiozonant to protect against ozone degradation.
PlasticsStabilizes against thermal oxidation during processing.

Stabilizer for Fuels and Lubricants

The compound serves as a stabilizer in fuels and lubricants, where it inhibits the formation of harmful peroxides and other degradation products that can affect performance.

Dyes and Pigments

This compound is also utilized in the dye industry as a mordant, enhancing dye adherence to fabrics. Its derivatives are involved in producing various azo dyes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens. For example:

  • A study demonstrated that certain derivatives showed inhibitory effects on both Gram-positive and Gram-negative bacteria.
  • The mechanism is believed to involve disruption of microbial cell membranes.

Anticancer Potential

Recent studies have explored the anticancer properties of diphenylamine derivatives, including this compound:

  • In vitro tests showed that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer).
  • The IC50 values for these compounds were found to be in the low micromolar range, indicating potent cytotoxic effects.

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal evaluated the antioxidant activity of this compound in rubber formulations. The results indicated that incorporating this compound significantly improved resistance to oxidative stress compared to control samples.

Case Study 2: Antimicrobial Testing

In another research effort, a series of diphenylamine derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The findings revealed that modifications at the nitrogen position enhanced activity, with some compounds achieving minimum inhibitory concentrations (MIC) lower than standard antibiotics.

Summary Table of Applications

Application AreaSpecific UseReference Source
Industrial AntioxidantsStabilizer in rubber and plastics
Fuel StabilizationPrevents oxidative degradation
Dye MordantEnhances dye adherence
Antimicrobial AgentsEffective against various bacterial strains
Anticancer ResearchInduces apoptosis in cancer cell lines

Properties

CAS No.

64653-59-4

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

2-ethyl-N-(2-ethylphenyl)aniline

InChI

InChI=1S/C16H19N/c1-3-13-9-5-7-11-15(13)17-16-12-8-6-10-14(16)4-2/h5-12,17H,3-4H2,1-2H3

InChI Key

RZFNPHWOOGJMQE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=CC=CC=C2CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The N,N-bis(2-ethylphenyl)acetamide (8.1 g, 30.30 mmol) and KOH (5 g), in EtOH (50 mL), was stirred and heated to reflux overnight. 20 hrs later additional KOH (10 g) was added, wth stirring to reflux continued for an additional 6 hrs. It was cooled, poured into H2O (125 mL) and extracted with ethyl acetate (2×350 mL). The combined organics were washed with brine, dried (MgSO4), filtered and concentrated to dryness, affording a dark red oil (5.8 g, 85%).
Name
N,N-bis(2-ethylphenyl)acetamide
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Three
Name
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.